

A Technical Guide to Acetamide-15N: Chemical Properties and Spectroscopic Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamide-15N is a stable isotope-labeled version of acetamide, a simple amide derived from acetic acid. The incorporation of the heavy nitrogen isotope, 15N, makes it a valuable tool in a variety of scientific disciplines, particularly in metabolic research, protein structure determination via NMR spectroscopy, and as an internal standard in quantitative mass spectrometry-based analyses. This guide provides a comprehensive overview of the chemical properties of **Acetamide-15N**, detailed spectral data, and the experimental protocols for its characterization.

Chemical and Physical Properties

Acetamide-15N shares its fundamental chemical properties with its unlabeled counterpart, with the primary distinction being its increased molecular weight due to the presence of the 15N isotope. This mass shift is critical for its use in mass spectrometry.



Property	Value	Reference
Molecular Formula	CH₃CO¹⁵NH₂	[1]
Molecular Weight	60.06 g/mol	[1]
Appearance	Colorless, crystalline solid	[2]
Melting Point	78-80 °C	[3]
Boiling Point	221 °C	[3]
Solubility	Soluble in water, ethanol, chloroform, pyridine, and glycerol; slightly soluble in ether.	
Isotopic Purity	Typically ≥98 atom % ¹⁵N	[1]

Spectroscopic Data

The spectroscopic data for **Acetamide-15N** is crucial for its identification and for tracing its fate in various biological and chemical systems. The key feature in its NMR spectra is the coupling between the 15N nucleus and adjacent protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Notes
¹ H	~2.0	Singlet (CH₃)	-	The methyl protons appear as a singlet.
~6.5 - 7.5	Broad Singlet (¹⁵ NH2)	-	The amide protons are broadened due to exchange and quadrupolar effects, and will show coupling to ¹⁵ N.	
13 C	~22	Singlet (CH₃)	-	_
~175	Doublet (C=O)	¹J(¹⁵N, ¹³C) ≈ 15- 20 Hz	The carbonyl carbon will be split into a doublet due to one-bond coupling with	
¹⁵ N	~113	Triplet	¹J(¹⁵N, ¹H) ≈ 90 Hz	Referenced to liquid ammonia. The nitrogen signal is split by the two attached protons.[4][5]

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Assignment
3400-3200	N-H stretching vibrations (amide)
~1680	C=O stretching vibration (amide I band)
~1600	N-H bending vibration (amide II band)
~1400	C-N stretching vibration

Mass Spectrometry (MS)

m/z	lon
60	[M] ⁺ (Molecular Ion)
44	[CH ₃ CO] ⁺
43	[15NH2CO]+

Experimental Protocols Synthesis of Acetamide-15N

A common laboratory-scale synthesis of **Acetamide-15N** involves the reaction of acetic acid with a 15N-labeled ammonia source, such as [15N]ammonium carbonate.

Materials:

- · Glacial acetic acid
- [15N]Ammonium carbonate (or another 15N-labeled ammonia source)
- 5 L flask
- Efficient fractionating column (90 cm)
- · Condenser and receiver

Procedure:

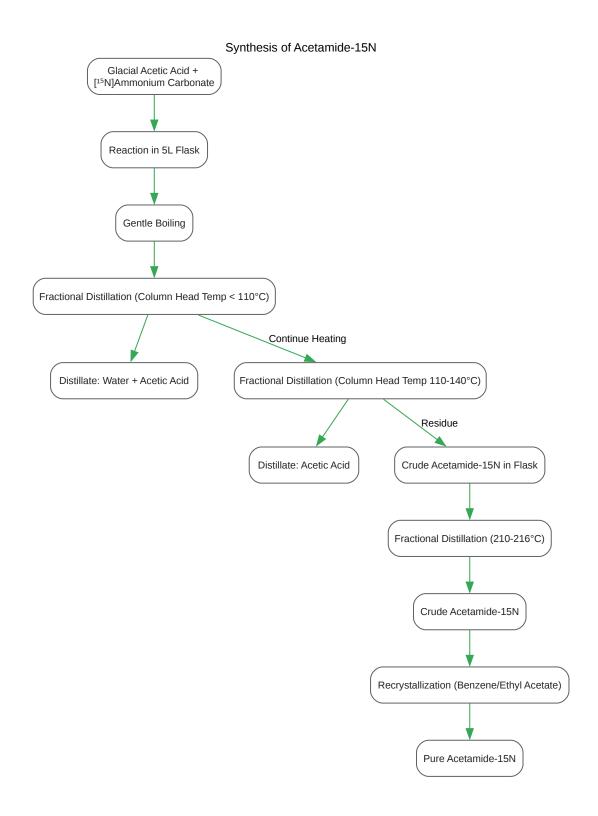
Foundational & Exploratory





- In a 5 L flask, combine 3 kg of glacial acetic acid with an amount of [¹⁵N]ammonium carbonate equivalent to 400 g of ¹⁵N-labeled ammonia.[6]
- Fit the flask with a fractionating column, condenser, and receiver.
- Gently heat the mixture to a slow boil, ensuring the distillation rate does not exceed 180 cc per hour, until the temperature at the head of the column reaches 110 °C.[6]
- Collect the distillate, which is a mixture of water and acetic acid.
- Increase the heating to continue distillation, collecting the fraction that is predominantly acetic acid until the column head temperature reaches 140 °C.
- The remaining contents of the flask are then transferred for fractional distillation. The fraction boiling between 210-216 °C is collected as crude Acetamide-15N.
- For further purification, the product can be recrystallized from a mixture of benzene and ethyl acetate.[6]





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Caption: A flowchart illustrating the key stages in the synthesis of **Acetamide-15N**.



NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of Acetamide-15N in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
- Transfer the solution to a 5 mm NMR tube.
- For quantitative ¹⁵N NMR, a relaxation agent may be added.

¹H NMR Spectroscopy:

A standard one-dimensional proton NMR experiment is performed. Key parameters include a
sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that
encompasses all expected proton signals, and a relaxation delay of at least 5 seconds.

¹³C NMR Spectroscopy:

 A proton-decoupled ¹³C NMR experiment is typically used. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

¹⁵N NMR Spectroscopy:

- Direct ¹⁵N NMR can be challenging due to the low gyromagnetic ratio and negative Nuclear Overhauser Effect (NOE) of the ¹⁵N nucleus.
- Inverse-gated decoupling should be used to suppress the negative NOE.
- More commonly, indirect detection methods such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are employed.
 These experiments provide higher sensitivity by detecting the signal on the more sensitive ¹H nucleus.

Infrared (IR) Spectroscopy

Sample Preparation:



- For solid-state analysis, a KBr pellet can be prepared by grinding a small amount of
 Acetamide-15N with dry potassium bromide and pressing it into a thin, transparent disk.
- Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing the paste between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

- The spectrum is typically recorded over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the KBr pellet or Nujol on salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry

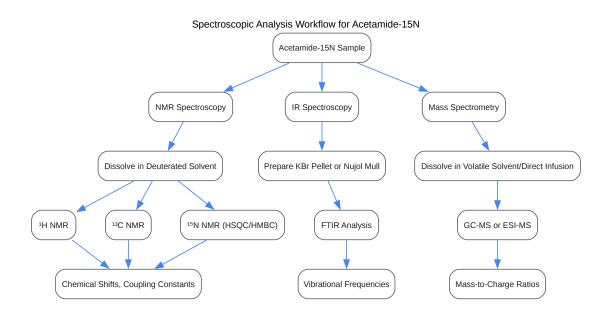
Sample Introduction:

- For a volatile compound like acetamide, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is dissolved in a volatile solvent and injected into the GC.
- Direct infusion into an Electrospray Ionization (ESI) or Chemical Ionization (CI) source can also be used.

Data Acquisition:

- A full scan mass spectrum is acquired to identify the molecular ion and major fragment ions.
- For quantitative analysis, Selected Ion Monitoring (SIM) can be used to monitor the specific m/z of the molecular ion of **Acetamide-15N** (m/z 60) and any internal standards.





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Caption: A general workflow for the spectroscopic characterization of **Acetamide-15N**.

Conclusion

Acetamide-15N is a powerful tool for researchers in chemistry, biology, and medicine. Its distinct spectroscopic properties, arising from the 15N label, allow for its unambiguous identification and tracking in complex systems. The protocols outlined in this guide provide a solid foundation for the synthesis and characterization of this important isotopically labeled compound.



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